![molecular formula C15H16N2OS B14206331 [3-[(3-Methoxyphenyl)methyl]phenyl]thiourea CAS No. 832099-03-3](/img/structure/B14206331.png)
[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-[(3-Methoxyphenyl)methyl]phenyl]thiourea: is an organosulfur compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields such as organic synthesis, pharmaceuticals, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-[(3-Methoxyphenyl)methyl]phenyl]thiourea typically involves the reaction of aniline derivatives with carbon disulfide (CS₂) and subsequent treatment with methoxybenzyl chloride. The reaction is usually carried out under basic conditions, often using sodium hydroxide (NaOH) or potassium hydroxide (KOH) as the base. The reaction mixture is then heated to facilitate the formation of the desired thiourea compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and reaction time are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-[(3-Methoxyphenyl)methyl]phenyl]thiourea can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: It can participate in nucleophilic substitution reactions where the thiourea group is replaced by other nucleophiles.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted thioureas.
Scientific Research Applications
Chemistry: In chemistry, [3-[(3-Methoxyphenyl)methyl]phenyl]thiourea is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and other organosulfur compounds .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown activity against certain enzymes, making it a candidate for drug development and biochemical studies .
Medicine: In medicine, this compound is being investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anticancer and antimicrobial agent .
Industry: In the industrial sector, this compound is used in the production of polymers, dyes, and other materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [3-[(3-Methoxyphenyl)methyl]phenyl]thiourea involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities .
Comparison with Similar Compounds
Thiourea: The parent compound of [3-[(3-Methoxyphenyl)methyl]phenyl]thiourea, known for its wide range of applications.
Phenylthiourea: Another derivative with similar properties but different applications.
Methoxyphenylthiourea: A compound with a similar structure but different functional groups.
Uniqueness: What sets this compound apart from these similar compounds is its unique combination of methoxy and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
832099-03-3 |
|---|---|
Molecular Formula |
C15H16N2OS |
Molecular Weight |
272.4 g/mol |
IUPAC Name |
[3-[(3-methoxyphenyl)methyl]phenyl]thiourea |
InChI |
InChI=1S/C15H16N2OS/c1-18-14-7-3-5-12(10-14)8-11-4-2-6-13(9-11)17-15(16)19/h2-7,9-10H,8H2,1H3,(H3,16,17,19) |
InChI Key |
YOSSYFDRJQJTRS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CC(=CC=C2)NC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrimidine, 2-[[2,2-bis(3-methylphenyl)ethenyl]thio]-](/img/structure/B14206257.png)
![Benzamide, N-[2-(2,5-dichlorophenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206259.png)
![6-[5-(2-Phenylethenyl)-1,2-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206267.png)
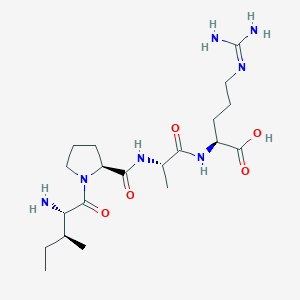
![Benzamide, N-[2-(2,5-dimethylphenyl)-5-phenyl-2H-1,2,3-triazol-4-yl]-](/img/structure/B14206269.png)
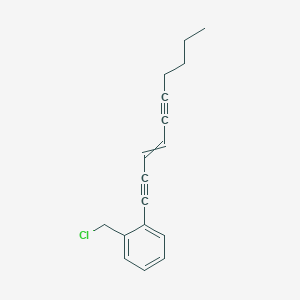
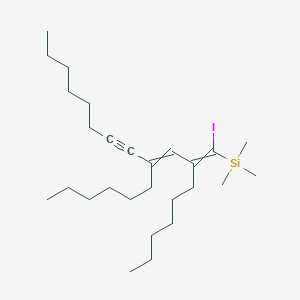
![(1R,4S,6S)-1-Methyl-4-(prop-1-en-2-yl)-7-azabicyclo[4.1.0]heptane](/img/structure/B14206297.png)
![[1-(Bromomethyl)-1H-1,2,3-triazole-4,5-diyl]dimethanol](/img/structure/B14206299.png)
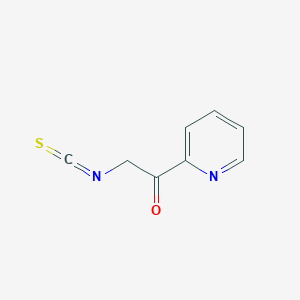
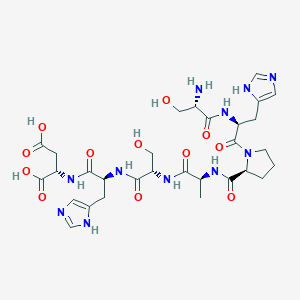
![6-[4-(5-Phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-2,4-dihydro-3H-pyrazol-3-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14206311.png)
![2,3-Bis{[6-(2-methoxyethoxy)hexyl]sulfanyl}but-2-enedinitrile](/img/structure/B14206313.png)

